molecular formula C12H17IO2 B8329628 1-Iodo-3,5-bis(propan-2-yloxy)benzene

1-Iodo-3,5-bis(propan-2-yloxy)benzene

Cat. No.: B8329628
M. Wt: 320.17 g/mol
InChI Key: SGWSCGWHEXNNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Iodo-3,5-bis(propan-2-yloxy)benzene is a useful research compound. Its molecular formula is C12H17IO2 and its molecular weight is 320.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17IO2

Molecular Weight

320.17 g/mol

IUPAC Name

1-iodo-3,5-di(propan-2-yloxy)benzene

InChI

InChI=1S/C12H17IO2/c1-8(2)14-11-5-10(13)6-12(7-11)15-9(3)4/h5-9H,1-4H3

InChI Key

SGWSCGWHEXNNJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)I)OC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-3,5-bis(propan-2-yloxy)benzene (46) (2.0 g, 7.3 mmol) in THF (100 mL), cooled to −78° C., a 1.6 M n-BuLi solution in hexanes (9.16 mL, 14.7 mmol) was added dropwise. The temperature was maintained at −78° C. for 30 min, after which a solution of iodine (3.17 g, 29.3 mmol) in THF (15 mL) was added dropwise. The mixture was warmed to −35° C. and maintained at this temperature for 1.5 h. The reaction mixture was diluted with EtOAc (100 mL) and washed with water (2×50 mL) and brine (50 mL). The organic layer was separated, dried (Na2SO4) and concentrated. Purification by column chromatography on silica gel (Hexanes/EtOAc, 4:1) gave 1-iodo-3,5-bis(propan-2-yloxy)benzene (47) (1.85 g, 79%) as a viscous orange oil.
Name
1-bromo-3,5-bis(propan-2-yloxy)benzene
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
9.16 mL
Type
reactant
Reaction Step Two
Quantity
3.17 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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